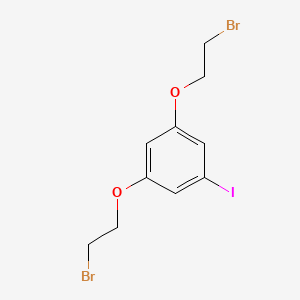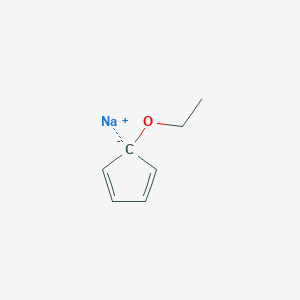
sodium;5-ethoxycyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-ethoxycyclopenta-1,3-diene: is an organosodium compound characterized by the presence of a sodium ion and a 5-ethoxycyclopenta-1,3-diene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-ethoxycyclopenta-1,3-diene typically involves the reaction of 5-ethoxycyclopenta-1,3-diene with a sodium source. One common method is the reaction of 5-ethoxycyclopenta-1,3-diene with sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;5-ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;5-ethoxycyclopenta-1,3-diene is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the construction of more complex molecules through reactions such as Diels-Alder cycloaddition .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and therapeutic potentials .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of sodium;5-ethoxycyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the sodium ion is replaced by other nucleophiles. Additionally, its diene moiety can participate in cycloaddition reactions, forming new cyclic structures. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Cyclopentadiene: A related compound with a similar diene structure but without the ethoxy group.
1,3-Butadiene: Another diene compound with different substituents and reactivity.
Ethylcyclopentadiene: A compound with an ethyl group instead of an ethoxy group.
Uniqueness: Sodium;5-ethoxycyclopenta-1,3-diene is unique due to the presence of both the sodium ion and the ethoxy group. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethoxy group enhances the compound’s solubility and reactivity, making it valuable in various synthetic applications .
Propiedades
Número CAS |
875798-87-1 |
|---|---|
Fórmula molecular |
C7H9NaO |
Peso molecular |
132.14 g/mol |
Nombre IUPAC |
sodium;5-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.Na/c1-2-8-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clave InChI |
ISMHBHQTZASNAR-UHFFFAOYSA-N |
SMILES canónico |
CCO[C-]1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)
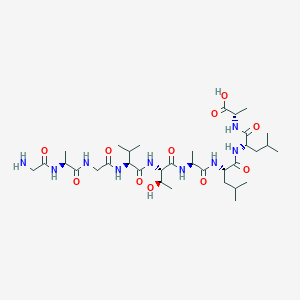
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
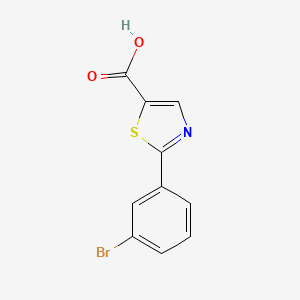
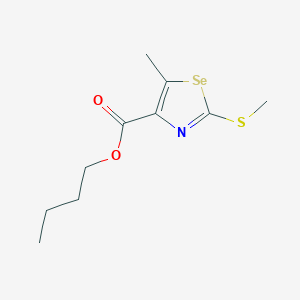
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
